Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the benzyl group and the boronate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the boronate ester or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The piperidine ring and benzyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: A similar compound used as an intermediate in the synthesis of Vandetanib.
Other Boronate Esters: Compounds with similar boronate ester groups that exhibit comparable reactivity and applications.
Uniqueness
Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the boronate ester group, in particular, allows for versatile reactivity and the formation of reversible covalent bonds, making it valuable in both synthetic and biological contexts.
Properties
Molecular Formula |
C28H36BNO7 |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
benzyl 4-[[3-methoxycarbonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H36BNO7/c1-27(2)28(3,4)37-29(36-27)23-15-22(25(31)33-5)16-24(17-23)34-18-21-11-13-30(14-12-21)26(32)35-19-20-9-7-6-8-10-20/h6-10,15-17,21H,11-14,18-19H2,1-5H3 |
InChI Key |
BNVFHYNTCTYGEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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